molecular formula C14H20N2O2 B2397905 N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 1779337-33-5

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No.: B2397905
CAS No.: 1779337-33-5
M. Wt: 248.326
InChI Key: RVNDLHNYKSDWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a chemical compound based on the 2,3-dihydrobenzo[f][1,4]oxazepine scaffold, a privileged structure in medicinal chemistry. This scaffold is recognized for its significant potential in drug discovery, particularly as a core pharmacophore in the development of potent enzyme inhibitors. Scientific literature has established that close structural analogs, specifically those containing the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one core, serve as highly potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a critical regulator of inflammatory cell death pathways (necroptosis) and is a promising therapeutic target for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancers . Furthermore, related 1,4-benzoxazepine scaffolds have been identified as inhibitors of other clinically relevant targets, such as Poly(ADP-ribose) polymerase 1 (PARP1), which is a well-validated target in oncology and histone deacetylase (HDAC) . The incorporation of a tert-butyl carboxamide moiety in this compound is a strategic modification often employed to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. This makes this compound a valuable intermediate for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex polyheterocyclic systems for biological evaluation . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-tert-butyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)15-13(17)16-8-9-18-12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNDLHNYKSDWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCOC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide, also known by its CAS number 1256784-52-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydrobenzo[f][1,4]oxazepine core with a tert-butyl group and a carboxamide functional group. Its molecular formula is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 303.47 g/mol. The presence of the oxazepine ring is significant as it plays a crucial role in the biological activity of the compound.

Research indicates that compounds within the oxazepine class can interact with various biological targets. Notably, this compound has been studied for its inhibitory effects on specific kinases involved in cancer signaling pathways:

  • TNIK Inhibition : A study highlighted the discovery of related compounds as inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer (CRC) through dysregulation of the Wnt/β-catenin signaling pathway. Although specific data on this compound is limited, the structural similarities suggest potential for similar activity .

Anticancer Properties

The biological activity of this compound has been linked to its ability to inhibit cancer cell proliferation. A related compound demonstrated an IC₅₀ value of 0.026 ± 0.008 μM against TNIK, showcasing significant potency in suppressing CRC cell proliferation and migration in vitro . This suggests that this compound may exhibit similar promising anticancer effects.

Pharmacokinetic Properties

Preliminary studies indicate favorable pharmacokinetic properties for compounds in this class. For instance, they may possess good solubility and bioavailability profiles that are essential for effective therapeutic applications .

Case Studies and Research Findings

A few key studies have explored the biological activity related to oxazepine derivatives:

  • In Vitro Studies : Research on related dihydrobenzo[f][1,4]oxazepin derivatives has shown their capability to inhibit proliferation in various cancer cell lines. For example, compounds exhibiting structural similarities were tested against HCT116 xenograft models and showed considerable antitumor activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the oxazepine core can significantly alter biological activity. This highlights the importance of understanding how structural changes impact efficacy and selectivity against specific targets .

Q & A

Basic: What synthetic routes are commonly used to prepare N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the oxazepine core via tandem O-alkylation/N-arylation, as seen in related benzoxazepine derivatives (e.g., using Pd₂(dba)₃/Xantphos catalysts) .
  • Carboxamide Introduction : Coupling tert-butylamine to the oxazepine core using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert conditions .
  • Purification : Chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) is critical for isolating intermediates .
    Validation : Intermediates are characterized via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm), while 13C^{13}C-NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at 416.1 for derivatives) and detects trace impurities .
  • HPLC : Reverse-phase chromatography assesses purity (>95% required for biological assays) .

Advanced: How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while toluene minimizes by-products in cyclization .
  • Temperature Control : Low temperatures (0–5°C) during amine coupling reduce racemization; reflux conditions (~70°C) accelerate Pd-catalyzed steps .
  • Catalyst Screening : Pd₂(dba)₃/Xantphos improves regioselectivity in tandem reactions compared to Pd(OAc)₂ .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for PARP1 inhibition?

Methodological Answer:

  • Substituent Variation : Modifying the tert-butyl group (e.g., isopropyl, cyclopropyl) and benzoxazepine substituents (e.g., fluoro, methoxy) to assess steric/electronic effects on PARP1 binding .
  • Biological Assays : IC50_{50} determination in BRCA-deficient cell lines (e.g., MDA-MB-436) and PARP1 enzymatic assays (e.g., NAD+^+ depletion monitoring) .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Ser904) .

Advanced: How are contradictions in biological efficacy data resolved across studies?

Methodological Answer:

  • Assay Standardization : Control for variables like cell passage number, serum concentration, and PARP1 isoform expression (e.g., full-length vs. truncated) .
  • Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation that may skew in vivo vs. in vitro results .
  • Orthogonal Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or photoaffinity labeling .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (e.g., ~3.2 for derivatives), solubility (LogS ≈ -4.5), and CYP450 inhibition risk .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model blood-brain barrier penetration and protein-ligand complex stability over 100 ns trajectories .

Basic: What protocols are recommended for initial in vitro activity screening?

Methodological Answer:

  • Cell Viability Assays : Use BRCA-mutated cell lines (e.g., ovarian cancer OVCAR-8) with MTT or resazurin-based assays, comparing IC50_{50} to olaparib controls .
  • PARP1 Enzymatic Assays : Monitor NAD+^+ depletion via fluorescence (Ex/Em = 340/450 nm) in recombinant PARP1 systems .

Advanced: How is chemical stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; quantify degradation via HPLC (e.g., >90% stability at pH 7.4) .
  • Thermal Stability : Accelerated stability studies (40–60°C) with DSC/TGA to identify decomposition thresholds (~150°C for carboxamide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.